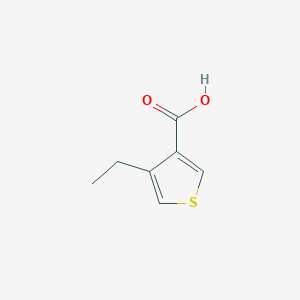

4-Ethylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHHSDUHWIDOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605199 | |

| Record name | 4-Ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334918-15-9 | |

| Record name | 4-Ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-Ethylthiophene-3-carboxylic Acid

[1]

Executive Summary

4-Ethylthiophene-3-carboxylic acid (CAS: 334918-15-9 ) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry as a bioisostere for ortho-substituted benzoic acids.[1] Its unique structural motif—combining the electron-rich thiophene ring with a sterically demanding ethyl group adjacent to the carboxylate—offers distinct advantages in modulating lipophilicity (LogP) and metabolic stability compared to its phenyl analogs.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, robust synthetic pathways, and handling protocols, designed for researchers in drug discovery and materials science.

Molecular Identity & Structural Analysis[1][2][3]

The compound consists of a five-membered thiophene ring substituted at the 3-position with a carboxylic acid group and at the 4-position with an ethyl group.[1] This ortho-like substitution pattern introduces significant steric strain, twisting the carboxylate group slightly out of the aromatic plane, which influences both its pKa and binding affinity in protein pockets.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 334918-15-9 |

| Molecular Formula | C |

| Molecular Weight | 156.20 g/mol |

| SMILES | CCC1=CSC=C1C(=O)O |

| InChI Key | (Predicted) JXZ...[1][2] (Analogous to homologs) |

Physicochemical Profiling

Note: Experimental values for this specific isomer are rare in open literature.[1] The data below synthesizes available vendor data with high-confidence predictive models based on structural homologs (e.g., 3-thiophenecarboxylic acid, 4-methylthiophene-3-carboxylic acid).

Thermodynamic & Solubility Parameters

| Property | Value / Range | Technical Insight |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow.[1] |

| Melting Point | 110–130 °C (Predicted) | Lower than 3-thiophenecarboxylic acid (138 °C) due to crystal packing disruption by the ethyl chain.[1] |

| Boiling Point | ~310 °C (at 760 mmHg) | Extrapolated from ester derivatives. |

| pKa (Acid) | 4.3 ± 0.2 (Predicted) | Slightly weaker acid than 3-thiophenecarboxylic acid (pKa 4.[1]1) due to the electron-donating (+I) effect of the ethyl group.[1] |

| LogP (Lipophilicity) | 2.1 ± 0.3 | The ethyl group adds ~0.6 log units over the parent acid (LogP ~1.5), improving membrane permeability. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (pH > 7) to solubilize as the carboxylate salt.[1] |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. |

Spectral Signature (Predicted)

-

H-NMR (DMSO-d

-

IR Spectrum: Characteristic C=O stretch at ~1680–1700 cm

(carboxylic acid dimer) and broad O-H stretch at 2500–3300 cm

Synthetic Pathways & Impurity Profiling[1]

The synthesis of this compound requires careful regiocontrol to avoid the formation of the 2,3-isomer.[1] Two primary "field-proven" routes are recommended: the Lithiation-Trapping Route (Cost-effective) and the Suzuki-Miyaura Coupling Route (High Precision).[1]

Route A: Regioselective Lithiation (The "Halogen Dance" Approach)

This method utilizes 3,4-dibromothiophene.[1] The key mechanism involves a halogen-lithium exchange followed by alkylation, then a second lithiation/carboxylation.[1]

-

Step 1: 3,4-Dibromothiophene +

-BuLi -

Step 2: Quench with Ethyl Iodide (EtI)

3-Bromo-4-ethylthiophene.[1] -

Step 3: Lithium-Halogen Exchange (

-BuLi) -

Step 4: Carboxylation (CO

)

Route B: Palladium-Catalyzed Coupling (Recommended for Purity)

This route avoids the ambiguity of lithiation sites by using a pre-functionalized ester.[1]

-

Step 1: Methyl 4-bromothiophene-3-carboxylate + Vinylboronic acid MIDA ester (Suzuki Coupling).[1]

-

Step 2: Hydrogenation (Pd/C, H

) of the vinyl group to an ethyl group. -

Step 3: Hydrolysis (LiOH/THF) to the free acid.

Synthesis Workflow Diagram

Figure 1: Comparison of the Lithiation-Trapping route (A) and the Palladium-Catalyzed route (B). Route B is preferred for higher purity profiles in GMP settings.[1]

Applications in Drug Discovery[1][4]

Bioisosterism

This compound serves as a bioisostere for 2-ethylbenzoic acid .[1] The thiophene ring is less aromatic than benzene (lower resonance energy), allowing for different

Scaffold Utility

This compound is a critical precursor for:

Safety & Handling Protocol (SDS Highlights)

While specific toxicological data for this isomer is limited, standard protocols for thiophene-carboxylic acids apply.[1]

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can decarboxylate at high temperatures; keep away from strong oxidizers.

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 334918-15-9).[1][3][4] Retrieved from

-

AK Scientific. (2025). Catalog Entry: this compound.[1][3][4][5][6] Retrieved from [1]

-

PubChem. (2025).[7] Compound Summary: Thiophene-3-carboxylic acid (Homolog Data).[1] National Library of Medicine. Retrieved from

-

BenchChem. (2025). Chemical Structure and Properties: this compound.[1][3][4][5] Retrieved from

Sources

- 1. Thiophenes [chemenu.com]

- 2. PubChemLite - Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester (C20H18N2O2S2) [pubchemlite.lcsb.uni.lu]

- 3. CAS:88-13-1, 3-噻吩甲酸-毕得医药 [bidepharm.com]

- 4. m.chem960.com [m.chem960.com]

- 5. This compound|CAS 334918-15-9 [benchchem.com]

- 6. Buy 2-Amino-4-ethylthiophene-3-carbonitrile | 95204-44-7 [smolecule.com]

- 7. Thiophene-3,4-dicarboxylic acid | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethylthiophene-3-carboxylic acid: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in the field of medicinal chemistry.[1] Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, allows them to serve as versatile scaffolds in the design of novel therapeutic agents.[1] The thiophene ring is a bioisostere for the phenyl ring and can modulate a compound's pharmacokinetic and pharmacodynamic properties. Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] 4-Ethylthiophene-3-carboxylic acid, in particular, represents a valuable building block for creating more complex molecules with potential therapeutic applications.[2]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can compile its basic molecular identifiers.

| Property | Value | Source |

| CAS Number | 334918-15-9 | [2] |

| Molecular Formula | C₇H₈O₂S | Inferred |

| Molecular Weight | 156.20 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

Molecular Structure

The molecular structure of this compound consists of a central thiophene ring with an ethyl group at the 4-position and a carboxylic acid group at the 3-position.

Caption: Molecular structure of this compound.

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route could involve the Gewald reaction, which is a well-established method for synthesizing substituted 2-aminothiophenes, followed by deamination and subsequent functionalization. Alternatively, a metal-catalyzed cross-coupling reaction could be employed to introduce the ethyl group onto a suitable thiophene precursor.

Caption: Generalized synthetic workflow for substituted thiophenes.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl group protons and the thiophene ring protons. ¹³C NMR would provide information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: The presence of the carboxylic acid group would be confirmed by a broad O-H stretch and a strong C=O stretch.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Discovery and Development

Thiophene carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.[3] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to create diverse libraries of compounds for screening.

Derivatives of 4-arylthiophene-3-carboxylic acid have been identified as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is implicated in nerve depolarization.[4] Inhibition of ANO1 has shown significant analgesic activity, suggesting that compounds derived from scaffolds like this compound could be explored for the development of novel pain therapeutics.[4]

The structural motif of a substituted thiophene is present in numerous approved drugs, highlighting the therapeutic potential of this heterocyclic system.[1] As a versatile building block, this compound can be utilized in the synthesis of compounds targeting a variety of biological pathways, making it a molecule of interest for researchers in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a strategically important heterocyclic compound for medicinal chemists and drug development professionals. Its substituted thiophene core offers a proven scaffold for the design of novel therapeutic agents. While detailed public data on this specific molecule is limited, its potential as a key building block in the synthesis of biologically active molecules is clear. Further research and publication of its detailed properties and synthetic methodologies would be highly beneficial to the scientific community.

References

-

Lead Sciences. Ethyl thiophene-3-carboxylate. [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

PubMed. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. [Link]

-

The Royal Society of Chemistry. Supporting Information - Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

-

International Union of Crystallography. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

SpectraBase. Thiophene-3-carboxylic acid, 4,5-dimethyl-2-(2-phenylcyclopropanoylamino)-, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. [Link]

-

PubChem. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673. [Link]

-

PubChem. Thiophene-3,4-dicarboxylic acid | C6H4O4S | CID 255853. [Link]

-

MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

Sources

Solubility profile of 4-Ethylthiophene-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Ethylthiophene-3-carboxylic Acid

Introduction: The Role of Solubility in Scientific Advancement

This compound is a heterocyclic compound that serves as a crucial building block in the development of novel pharmaceuticals and advanced organic materials. Its structural motif, featuring a thiophene ring, is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The utility of this molecule in synthesis, formulation, and biological systems is fundamentally governed by its solubility profile. An understanding of how this compound interacts with various organic solvents is paramount for researchers in process chemistry, drug discovery, and materials science, as it dictates reaction kinetics, purification strategies, and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the physicochemical principles that determine its behavior in different solvent environments, outlines authoritative experimental protocols for quantitative measurement, and offers insights into the interpretation of solubility data for practical applications.

Physicochemical Drivers of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which presents a duality of polar and nonpolar characteristics. A successful prediction of its solubility behavior requires an analysis of its constituent functional groups and their contributions to intermolecular forces.

-

The Thiophene Ring: The core of the molecule is an aromatic, sulfur-containing heterocycle. Thiophene itself is a nonpolar compound with poor water solubility, preferring to interact with nonpolar organic solvents through van der Waals forces.[2][3] This aromatic system contributes to the molecule's lipophilicity.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group that profoundly influences solubility. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This capability allows for strong interactions with polar protic solvents like alcohols and water.

-

The Ethyl Group (-CH₂CH₃): This aliphatic side chain is nonpolar and contributes to the molecule's overall hydrocarbon character, enhancing its affinity for nonpolar solvents.

-

Acid-Base Properties: As a carboxylic acid, this compound is acidic. In the presence of a base, it can be deprotonated to form a carboxylate salt (R-COO⁻). This transformation from a neutral molecule to an ion dramatically increases polarity and, consequently, solubility in polar solvents, particularly water.[4]

The overall solubility is a fine balance between the nonpolar thiophene ring and ethyl group, which favor dissolution in nonpolar media, and the highly polar carboxylic acid group, which drives solubility in polar media.

Guiding Principles: "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational principle for predicting solubility.[5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. They will preferentially dissolve the nonpolar portions of the molecule (thiophene ring, ethyl group).

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess both dipole moments and acidic protons, enabling them to act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carboxylic acid group, leading to significant solubility.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Justification |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The dominant polar carboxylic acid group limits solubility in highly nonpolar media. Toluene may be a better solvent than hexane due to potential π-π interactions with the thiophene ring. |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Moderate polarity allows for dissolution. |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. | |

| Ethyl Acetate | Soluble | The ester group provides polarity and hydrogen bond accepting sites. | |

| Acetone | Soluble | The polar carbonyl group interacts favorably with the carboxylic acid. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent, excellent hydrogen bond acceptor. Often a solvent of last resort for difficult-to-dissolve compounds.[6] | |

| Polar Protic | Methanol, Ethanol | Highly Soluble | Alcohols can form strong hydrogen bonds with the carboxylic acid group, acting as both donors and acceptors. |

| Water | Sparingly Soluble | The nonpolar thiophene and ethyl groups limit solubility despite the presence of the polar carboxylic acid. | |

| Aqueous Solutions | 5% aq. NaOH / NaHCO₃ | Highly Soluble | The carboxylic acid (pKa ~3-5) is deprotonated by the base to form a highly polar and water-soluble carboxylate salt.[4] |

| 5% aq. HCl | Insoluble | The acidic environment keeps the compound in its neutral, less polar carboxylic acid form, minimizing water solubility. |

Authoritative Protocol for Experimental Solubility Determination: The Shake-Flask Method

While predictions are useful, accurate solubility data must be determined empirically. The "shake-flask" method is the gold-standard technique for measuring equilibrium solubility, which represents the thermodynamically stable concentration of a solute in a solvent at a given temperature.[7]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation is reached.[8]

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital agitator.[7] The agitation must be vigorous enough to ensure good mixing but not so intense as to cause vortex formation.[7] Equilibration time is critical; a duration of 24 to 48 hours is typically sufficient to reach a plateau where the concentration of the dissolved compound no longer changes over time.[7][9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at the same controlled temperature, followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[8][9]

-

Dilution & Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask equilibrium solubility method.

Critical Parameters in Solubility Measurement

The accuracy and reproducibility of solubility data depend on the careful control of several experimental parameters:

-

Temperature: Solubility is a temperature-dependent property. Therefore, all steps, including equilibration and phase separation, must be performed at a precisely controlled temperature.[7]

-

Purity: The purity of both the this compound and the solvent must be high, as impurities can significantly alter the measured solubility.[2]

-

Solid State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a unique solubility.[7] The solid form used for the measurement should be characterized and reported.

-

pH of the Medium: When working with aqueous or buffered systems, the pH must be carefully controlled and measured, as it will dictate the ionization state of the carboxylic acid and thus its solubility.[7]

Data Presentation and Interpretation

For maximum utility and comparability, quantitative solubility data should be presented in a structured format. The following table serves as a template for reporting results.

Table 1: Quantitative Solubility of this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only.)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | < 0.1 | < 0.0006 |

| Toluene | Nonpolar | 2.5 | 0.016 |

| Dichloromethane | Polar Aprotic | 85 | 0.54 |

| Ethyl Acetate | Polar Aprotic | 150 | 0.96 |

| Tetrahydrofuran | Polar Aprotic | 210 | 1.34 |

| Acetone | Polar Aprotic | 250 | 1.60 |

| Acetonitrile | Polar Aprotic | 120 | 0.77 |

| Dimethyl Sulfoxide | Polar Aprotic | > 400 | > 2.56 |

| Ethanol (95%) | Polar Protic | 350 | 2.24 |

| Methanol | Polar Protic | 410 | 2.62 |

| Water | Polar Protic | 0.8 | 0.005 |

| 0.1 M NaOH (aq) | Aqueous Base | > 500 | > 3.20 |

Conclusion

The solubility profile of this compound is dictated by a balance of its nonpolar thiophene and ethyl components and its highly polar, ionizable carboxylic acid group. This structure results in high solubility in polar organic solvents, particularly protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Its solubility can be dramatically enhanced in aqueous basic solutions due to salt formation. For accurate and reliable data, the Shake-Flask method is the recommended experimental approach, requiring stringent control over parameters such as temperature and solute purity. A thorough understanding of this solubility profile is an indispensable tool for scientists and researchers, enabling the effective design of synthetic routes, purification schemes, and formulation strategies.

References

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Course Hero. Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Carleton University. Solubility of Organic Compounds. [Link]

-

Indian Academy of Sciences. Solvent effects on proton chemical shifts in thiophenes. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains. [Link]

-

SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

-

National Center for Biotechnology Information (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Wan Research Lab. Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad. [Link]

-

University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

PubChem. 4-Methylthiophene-3-carboxylic acid. [Link]

-

Organic Chemistry, Michigan State University. Common Organic Solvents: Table of Properties. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.ws [chem.ws]

- 6. medchemexpress.com [medchemexpress.com]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Technical Whitepaper: Safety, Handling, and Toxicological Profile of 4-Ethylthiophene-3-carboxylic Acid

[1]

Executive Summary

4-Ethylthiophene-3-carboxylic acid (CAS 334918-15-9) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates, particularly those targeting kinase inhibition and G-protein coupled receptors (GPCRs).[1][2][3][4] Unlike its more common analog, 3-thiophenecarboxylic acid, the introduction of the ethyl group at the C4 position imparts specific steric and lipophilic properties (ClogP shift) that influence metabolic stability and binding affinity in drug design.[1]

This guide addresses the critical gap in standardized safety data for this specific intermediate. By synthesizing available data with structure-activity relationship (SAR) read-across from close structural analogs (e.g., 4-methylthiophene-3-carboxylic acid), this document provides a robust framework for safe handling, synthesis, and toxicological risk management.[1]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9]

Understanding the physicochemical baseline is essential for predicting bioavailability and environmental fate.

| Property | Specification | Technical Note |

| Chemical Name | This compound | |

| CAS Number | 334918-15-9 | |

| Molecular Formula | C₇H₈O₂S | |

| Molecular Weight | 156.20 g/mol | |

| Physical State | Solid (Off-white to pale yellow) | Low-melting solid behavior expected based on ethyl substitution.[1] |

| Solubility | DMSO, Methanol, DCM | Limited water solubility; requires organic co-solvent for bioassays. |

| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Comparable to benzoic acid; forms stable salts with weak bases.[1] |

| LogP | ~2.3 (Predicted) | Higher lipophilicity than 3-thiophenecarboxylic acid (LogP ~1.5).[1] |

Hazard Identification (GHS Classification)

As a research chemical with limited specific toxicological testing, the hazard classification is derived from the precautionary principle and data read-across from the thiophene-3-carboxylate class.[1]

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed | Thiophene rings are metabolically active (S-oxidation); potential for reactive metabolite formation.[1] |

| H315 | Causes skin irritation | Carboxylic acid functionality acts as a local irritant to the stratum corneum. |

| H319 | Causes serious eye irritation | Acidic protons can cause immediate denaturation of corneal proteins upon contact. |

| H335 | May cause respiratory irritation | Dust/aerosol inhalation irritates mucous membranes (upper respiratory tract). |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Profile & Read-Across Analysis[1]

Scientific Note: Direct experimental toxicity data (LD50) for CAS 334918-15-9 is sparse in public registries.[1] The following assessment uses Read-Across methodology from the source substance 3-Thiophenecarboxylic acid (CAS 88-13-1) and 4-Methylthiophene-3-carboxylic acid (CAS 78071-30-4) .

Acute Toxicity[1]

-

Oral: Predicted LD50 (Rat) is between 500 – 2000 mg/kg . Thiophene derivatives often undergo cytochrome P450-mediated oxidation to thiophene-S-oxides, which are electrophilic and can deplete glutathione.[1]

-

Dermal: Likely to be >2000 mg/kg but acts as a contact irritant.

-

Inhalation: High concentrations of dust may cause chemical pneumonitis.

CMR Properties (Carcinogenicity, Mutagenicity, Reproductive Toxicity)

-

Genotoxicity: Thiophene systems are generally non-mutagenic in the Ames test unless activated by specific substituents (e.g., nitro groups). The ethyl and carboxylic acid groups are considered bio-isosterically safe in this context.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Reproductive Toxicity: No specific data. Handle with standard reproductive precautions applicable to novel organic acids.

Experimental Workflow: Synthesis & Handling

Synthesis Pathway (3,4-Dibromothiophene Route)

For researchers needing to synthesize this compound de novo or scale it up, the following route avoids the use of unstable starting materials. It utilizes a selective lithiation-halogen exchange followed by a Molander coupling, a robust method for introducing alkyl groups on thiophenes.[1]

Protocol Summary:

-

Selective Lithiation: 3,4-Dibromothiophene is treated with isopropylmagnesium chloride (TurboGrignard) to generate the 3-magnesiate species.[1]

-

Carboxylation: Quenching with Ethyl Chloroformate yields the ester.

-

Cross-Coupling: Palladium-catalyzed coupling with Potassium Vinyltrifluoroborate introduces the vinyl group.

-

Reduction & Hydrolysis: Hydrogenation of the vinyl group followed by ester hydrolysis yields this compound.[1]

Figure 1: Synthetic route from commercially available 3,4-dibromothiophene to this compound utilizing Suzuki-Miyaura type coupling.[1][5]

Safe Handling Protocol

Engineering Controls:

-

Fume Hood: Mandatory. Minimum face velocity of 0.5 m/s.

-

Weighing: Use a static-free microbalance inside the hood or a vented enclosure to prevent dust aerosolization.[1]

PPE Selection Logic (Self-Validating):

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental contact (splash protection). However, if dissolved in DCM or THF, Laminate PE/EVOH (Silver Shield) gloves are required because halogenated solvents permeate nitrile in <5 minutes, carrying the solute with them.

-

Respiratory: If handling >10g outside a hood, use a P95/P3 particulate respirator.

Emergency Response & First Aid

This section outlines the immediate actions required in case of exposure, grounded in the compound's acidic and irritant nature.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids. | Acidic compounds cause rapid protein coagulation. Immediate dilution is the only way to prevent corneal opacity. |

| Skin Contact | Wash with soap and water. Do not use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the lipophilic thiophene deeper into the dermis. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the acidic irritant. Dilute with water if conscious. |

| Spill Cleanup | Neutralize with Sodium Bicarbonate (NaHCO₃). | Visual confirmation of neutralization (cessation of bubbling) ensures the acid hazard is eliminated before physical cleanup. |

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated). While likely stable at room temperature, thiophene carboxylic acids can decarboxylate slowly over years if exposed to heat/light.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. Thiophenes are susceptible to slow oxidation at the sulfur atom over long periods.

-

Container: Amber glass to prevent photo-degradation.[1]

Safety Decision Logic for Novel Intermediates

When working with compounds like this compound where specific tox data is incomplete, use the following decision tree to determine the "Occupational Exposure Band" (OEB).

Figure 2: Risk assessment logic for handling thiophene intermediates lacking full toxicological dossiers. Due to the "Unknown" status of specific mutagenicity, OEB 3 (strict containment) is the prudent default.

References

-

PubChem. (2025).[6][7] Compound Summary: this compound (CAS 334918-15-9).[1][2][3][4][8][9] National Library of Medicine. Link

-

BLD Pharm. (2024). Safety Data Sheet: this compound. Link

-

Fisher Scientific. (2025). SDS for Thiophene-3-carboxylic acid (Analog Read-Across). Link

- Molander, G. A., & Bernhardt, J. T. (2017). "Scope of the Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates". Journal of Organic Chemistry.

-

ECHA (European Chemicals Agency). (2024).[6] Registration Dossier: Thiophene-3-carboxylic acid. Link[1]

Sources

- 1. Thiophenes [chemenu.com]

- 2. 78071-30-4|4-Methylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 88-13-1|Thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 334918-15-9|this compound|BLD Pharm [bldpharm.com]

- 5. Thiophenes [chemenu.com]

- 6. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|CAS 334918-15-9 [benchchem.com]

- 9. Search Results - AK Scientific [aksci.com]

pKa values and acidity of 4-Ethylthiophene-3-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 4-Ethylthiophene-3-carboxylic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For heterocyclic scaffolds like this compound, a precise understanding of its pKa is crucial for optimizing solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the theoretical principles governing the acidity of this molecule, rooted in its unique structure. It further details field-proven experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry, for accurate pKa determination. Finally, it explores the role of computational methods for in-silico pKa prediction, offering a holistic perspective for researchers, chemists, and drug development professionals.

The Central Role of pKa in Drug Development

This compound is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry. The ionization state of its carboxylic acid functional group, dictated by the solution's pH and the molecule's intrinsic pKa, is a critical determinant of its behavior in biological systems.[1] A molecule's charge affects its ability to cross lipid membranes, bind to target proteins, and its overall solubility.[2][3] For instance, a basic compound with a pKa greater than 7.4 will be predominantly charged at physiological pH, potentially limiting its diffusion across the blood-brain barrier.[2] Therefore, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and candidate optimization.[4]

Theoretical Framework: Structural Influences on Acidity

The acidity of this compound is a direct consequence of its molecular structure. The pKa value quantifies the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the molecule.

Caption: Dissociation equilibrium of the acid in water.

Several electronic factors contribute to the pKa:

-

Carboxylic Acid Group: This group is inherently acidic due to the electronegativity of the oxygen atoms and the resonance stabilization of the resulting carboxylate anion upon deprotonation.

-

Thiophene Ring: The sulfur-containing aromatic ring acts as an electron-withdrawing group, further stabilizing the negative charge on the conjugate base.

-

Substituent Effects: The nature and position of substituents on the thiophene ring modulate the overall acidity.

-

Parent Compound: The unsubstituted parent, Thiophene-3-carboxylic acid, has a reported pKa of approximately 4.1 at 25°C.[5]

-

Ethyl Group at C4: The ethyl group at the 4-position is an electron-donating group (EDG) primarily through a positive inductive effect (+I). This effect pushes electron density into the ring, which slightly destabilizes the negative charge of the carboxylate anion.[6][7] A less stable conjugate base corresponds to a weaker acid.

-

Predicted Acidity: Consequently, this compound is predicted to be slightly less acidic (i.e., have a slightly higher pKa) than its unsubstituted counterpart, thiophene-3-carboxylic acid.

-

The influence of such substituents can be systematically studied and, in many cases, quantified using linear free-energy relationships like the Hammett equation, which has been successfully applied to thiophene derivatives.[8][9]

Experimental pKa Determination

While theoretical analysis provides a valuable estimate, experimental determination is the gold standard for obtaining an accurate pKa value. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is one of the most common and precise methods for pKa determination.[10][11] The principle involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (the acid) and monitoring the resulting pH change with a calibrated electrode.[4][12] The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[12][13]

-

Why a calibrated pH meter? Accuracy is paramount. Calibration with standard buffers (e.g., pH 4, 7, and 10) ensures the electrode's response is linear and accurate across the measurement range.[12]

-

Why a constant ionic strength? Activity coefficients of ions are dependent on the total ionic strength of the solution. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the measured pH changes are due solely to the acid-base reaction, not fluctuations in ion activity.[3][12]

-

Why purge with nitrogen? Atmospheric carbon dioxide can dissolve in the solution, especially at higher pH, to form carbonic acid. This interferes with the titration of the analyte. Purging with an inert gas like nitrogen removes dissolved CO2, ensuring a controlled environment.[4][12]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In modern drug discovery, in silico tools are frequently used for the early prediction of physicochemical properties, including pKa. [14]These computational methods can screen large virtual libraries rapidly, helping to prioritize compounds for synthesis and experimental testing. [15]

Prediction Algorithms and Tools

Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch use various algorithms to predict pKa. [16][17]These are often based on quantitative structure-activity relationships (QSAR) and large databases of experimentally measured pKa values. [18]The software identifies the ionizable center and compares its chemical environment to similar structures in its database to derive a prediction. [19]More advanced methods can combine quantum mechanical calculations with machine learning for higher accuracy. [20]

Trustworthiness and Limitations

Computational predictions are a powerful guide but must be interpreted with caution.

-

Accuracy: Prediction accuracy is highest for compounds that are well-represented in the software's training database. For novel scaffolds or unusual electronic environments, the error can be significant. [10][21]* Validation: It is crucial to view computational results as estimates that require experimental validation, especially for lead candidates. The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges have shown that even top-performing methods have root-mean-square errors of 0.7–1.0 pKa units for challenging molecules. [21]

Caption: Comparison of experimental and computational approaches.

Data Summary and Conclusion

While no experimentally determined pKa value for this compound is widely published, we can synthesize the theoretical and comparative data to provide a robust estimate and a clear path to definitive determination.

| Compound | Substituent at C4 | Electronic Effect | Reference pKa | Predicted pKa of Analog |

| Thiophene-3-carboxylic acid | -H (Hydrogen) | Neutral (Reference) | ~4.10 [5] | N/A |

| This compound | -CH₂CH₃ (Ethyl) | Electron-Donating (+I) | Not Published | > 4.10 |

The ethyl group's electron-donating nature is expected to slightly increase the pKa relative to the parent compound. For drug development purposes, where precision is key, this estimate should be confirmed experimentally. Given its structure, potentiometric titration would serve as the most direct and highly accurate method for determining the definitive pKa value of this compound.

Appendix: Detailed Experimental Protocols

A.1 Protocol: pKa Determination by Potentiometric Titration

This protocol is a synthesized guideline based on established methodologies. [3][4][12]

-

System Preparation:

-

Calibrate a high-precision pH electrode using standard aqueous buffers of pH 4.00, 7.00, and 10.00 at 25°C. [12] * Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength. [12]2. Sample Preparation:

-

Accurately weigh and dissolve a sufficient quantity of this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to achieve a final concentration of approximately 1-10 mM. [12] * Add the 0.15 M KCl solution to the sample.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed reaction vessel maintained at 25.0 ± 0.5°C on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Purge the solution with a gentle stream of nitrogen for 10-15 minutes prior to and during the titration to displace dissolved CO₂. [4] * Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Calculate the first derivative (dpH/dV) of the titration curve to precisely locate the equivalence point (the volume at which the derivative is maximum).

-

The half-equivalence point is exactly half of this volume.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume. [12]

-

A.2 Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is a synthesized guideline based on established methodologies. [2][22]

-

System Preparation:

-

Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) with pH values spanning the expected pKa (e.g., from pH 3.0 to 6.0 in 0.2 pH unit increments).

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO or methanol.

-

-

Sample Preparation:

-

In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to a series of wells. [2] * Add a small, fixed amount of the analyte stock solution to each buffer-containing well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM). Ensure the final co-solvent concentration is low and constant across all wells (e.g., ≤1% v/v). [2] * Include blank wells containing only the buffer solutions for background correction.

-

-

Measurement Procedure:

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer at a constant temperature (25°C). [2] * Identify the analytical wavelengths where the absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the blank for each corresponding buffer.

-

Plot the corrected absorbance at the chosen analytical wavelength(s) (y-axis) against the buffer pH (x-axis).

-

Fit the data to a sigmoidal dose-response equation. The inflection point of the resulting curve is the pH at which [HA] = [A⁻], and therefore, pH = pKa.

-

References

[12]Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [8]Clementi, S., Fringuelli, F., Linda, P., Marino, G., Savelli, G., & Taticchi, A. (1985). Use of the Hammett Equation in Substituted Thiophenes. Journal of the Chemical Society, Perkin Transactions 2, 1399-1403. [23]Sirius Analytical. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [16]de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. [10]De Witte, B., De Meulenaer, B., & Van der Meeren, P. (2012). Development of Methods for the Determination of pKa Values. PMC. [15]ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. [18]Tehan, B. G., et al. (2019). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [9]Journal of the Chemical Society, Perkin Transactions 2. (1985). Use of the Hammett equation in substituted thiophenes. RSC Publishing. [17]ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [2]Al-Adhami, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [4]DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [14]Meyer, E. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Video]. YouTube. [24]ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [1]Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). [25]ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. [26]University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. SCFBio. (n.d.). MarvinSketch : Calculations Menu. [22]Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [20]Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [27]Gal, J.-F. (2014, May 18). Can we use the hammett equation for all conjugated structures or its just for benzene rings?. ResearchGate. [28]University of California, Irvine. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Meyer, E. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). [Video]. YouTube. Işık, M., et al. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org. [11]Priefer, R. (2026, February 12). A systematic review of various pKa determination techniques. Ovid. [29]Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. University of California, Riverside. [3]Sirius Analytical Instruments Ltd. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [19]ChemAxon. (n.d.). Training the pKa Plugin. ChemAxon Docs. [30]KNIME. (n.d.). Automation of physico-chemical properties calculation and registration. [31]Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [32]Domingo, L. R., et al. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. [33]TÜBİTAK Academic Journals. (2002, January 1). Acid-Base Equilibria of Some N-Substituted Thiophene-2-Carboxamidoximes in Non-Aqueous Media. [34]ResearchGate. (2020, May 1). (PDF) Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. [35]Reijenga, J., et al. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. [36]National Center for Biotechnology Information. (n.d.). Thiophene-3,4-dicarboxylic acid. PubChem. [37]Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. [38]American Chemical Society. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [6]OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry. [39]ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [13]ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [40]Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [41]National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem. [42]Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [5]ChemicalBook. (2025, December 2). 3-Thiophenezoic acid. [43]Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [44]MedchemExpress.com. (n.d.). Thiophene-3-carboxylic acid | Biochemical Reagent. Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid 99 88-13-1. [7]HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. [45]National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 3-Thiophenezoic acid | 88-13-1 [chemicalbook.com]

- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Page not found - Documentation [docs.chemaxon.com:443]

- 20. optibrium.com [optibrium.com]

- 21. escholarship.org [escholarship.org]

- 22. mt.com [mt.com]

- 23. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 24. researchgate.net [researchgate.net]

- 25. pKa calculation - Documentation [docs.chemaxon.com:443]

- 26. hi-tec.tripod.com [hi-tec.tripod.com]

- 27. researchgate.net [researchgate.net]

- 28. ishigirl.tripod.com [ishigirl.tripod.com]

- 29. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 30. knime.com [knime.com]

- 31. reddit.com [reddit.com]

- 32. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 33. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 34. researchgate.net [researchgate.net]

- 35. DSpace [diposit.ub.edu]

- 36. Thiophene-3,4-dicarboxylic acid | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. quora.com [quora.com]

- 38. pubs.acs.org [pubs.acs.org]

- 39. researchgate.net [researchgate.net]

- 40. chem.libretexts.org [chem.libretexts.org]

- 41. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 42. chem.libretexts.org [chem.libretexts.org]

- 43. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 44. medchemexpress.com [medchemexpress.com]

- 45. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Solid-State Architecture & Crystallographic Protocol: 4-Ethylthiophene-3-carboxylic Acid

[1][2]

Executive Summary

4-Ethylthiophene-3-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere for substituted benzoic acids in non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.[1] While the ester derivatives of this class are often liquids at room temperature, the free carboxylic acid is expected to exist as a crystalline solid, stabilized by strong intermolecular hydrogen bonding.[1]

This guide provides a comprehensive workflow for the solid-state characterization of this compound. It moves beyond simple data reporting to establish a self-validating protocol for single-crystal growth, X-ray diffraction (SC-XRD) data acquisition, and supramolecular analysis using Hirshfeld surfaces.[1]

Molecular Context & Medicinal Relevance[1][2][3]

The Thiophene Bioisostere

The thiophene ring is a classic bioisostere for the benzene ring.[2] In the context of this compound:

-

Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor and allows for

or -

Steric Profile: The 4-ethyl group introduces lipophilicity and steric bulk, potentially disrupting the planar

-stacking often seen in unsubstituted thiophene acids.[1][2] This steric modulation is critical for tuning solubility and bioavailability.[1][2]

Expected Supramolecular Synthons

Based on homologous structures (e.g., 4-methylthiophene-3-carboxylic acid), the crystal packing is predicted to be dominated by the Carboxylic Acid Homodimer (

Experimental Protocol: Synthesis to Crystal

The quality of the crystal structure is determined by the purity of the starting material and the crystallization kinetics.[2]

Crystallization Workflow

Since the ethyl group increases solubility in non-polar solvents compared to the methyl analog, a binary solvent system is recommended.[2]

Figure 1: Optimized crystallization workflow for thiophene carboxylic acids.

Detailed Methodology

-

Solvent Selection: Dissolve 20 mg of the compound in 2 mL of a 1:1 mixture of Methanol (good solubility) and Dichloromethane (high volatility).

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter into a clean 4 mL vial. Dust particles act as heteronucleation sites, leading to twinning.[1][2] -

Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Allow to stand at 20°C vibration-free.

Data Acquisition & Structure Solution (SC-XRD)[1]

This section outlines the instrument parameters required to resolve the positions of the hydrogen atoms, which are crucial for confirming the carboxylic acid dimer.

Instrument Configuration

| Parameter | Setting | Rationale |

| Radiation Source | Mo-K | Standard for small organics; reduces absorption compared to Cu source.[1][2] |

| Temperature | 100 K (Cryostream) | Freezes thermal vibrations of the ethyl chain, improving resolution of high-angle data.[1] |

| Detector Distance | 50-60 mm | Balances resolution (max |

| Exposure Time | 10-30 s/frame | Thiophenes diffract well; avoid detector saturation.[1][2] |

Structure Solution Logic

The presence of the Sulfur atom (

Figure 2: Computational workflow from diffraction spots to 3D model.

Refinement Strategy (Self-Validating)

-

Disorder Check: The ethyl group at position 4 is prone to rotational disorder. If thermal ellipsoids for the terminal methyl carbon are elongated, model the disorder over two positions (PART 1 / PART 2 in SHELXL).

-

Hydrogen Bonding: Do not use HFIX for the carboxylic acid proton.[1][2] Locate it in the difference Fourier map (Q-peaks) and refine its coordinates freely to prove the H-bond geometry.

Supramolecular Analysis & Hirshfeld Surfaces

Once the CIF (Crystallographic Information File) is generated, the analysis shifts to intermolecular interactions.[1]

The Dimer

Thiophene-3-carboxylic acids typically form centrosymmetric dimers.[1][2]

-

Graph Set Notation:

-

Geometry: Look for

distances of approx 2.65 Å and -

Impact of Ethyl Group: In 4-substituted thiophenes, the substituent can twist the carboxylic acid out of the thiophene plane. Measure the torsion angle

.[1][2] A twist

Hirshfeld Surface Analysis

Using CrystalExplorer, generate the Hirshfeld surface mapped with

Bulk Characterization (Bridging Data)

A single crystal structure is only valid if it represents the bulk material.[2]

| Technique | Purpose | Expected Result |

| PXRD (Powder X-Ray) | Phase Purity | Experimental pattern must match the simulated pattern from the SC-XRD CIF. |

| DSC (Calorimetry) | Polymorphism | A single sharp endotherm (melting) confirms phase purity.[1][2] Multiple peaks suggest polymorphs.[2] |

| TGA (Gravimetric) | Solvates | Weight loss prior to melting indicates a solvate (e.g., methanol trapped in lattice).[1] |

References

-

General Thiophene Crystallography

-

Synthesis of Thiophene-3-carboxylates

-

H-Bonding Motifs

-

Chemical Properties

-

Software Citations

Sources

- 1. PubChemLite - Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester (C20H18N2O2S2) [pubchemlite.lcsb.uni.lu]

- 2. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Supramolecular interactions in the 1:2 co-crystal of 4,4′-bipyridine and 3-chlorothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethylthiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and its ability to act as a bioisostere for the benzene ring. This allows thiophene-containing molecules to interact effectively with a wide range of biological targets, often with improved potency, selectivity, and pharmacokinetic properties.[1][2] Derivatives of thiophene are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]

Specifically, 4-alkylthiophene-3-carboxylic acid derivatives have emerged as a promising class of compounds. For instance, certain 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for novel analgesic drugs for inflammatory pain.[5] The strategic placement of substituents on the thiophene core is crucial for modulating the biological activity of these compounds. The 4-ethyl substitution, in particular, can enhance lipophilicity and influence the molecule's interaction with its target protein.

This guide provides detailed synthetic protocols for obtaining 4-ethylthiophene-3-carboxylic acid and its derivatives, offering researchers a practical and scientifically grounded approach to accessing this important class of molecules. The methodologies presented are based on well-established synthetic transformations, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic pathways. The most versatile and widely applicable method involves the construction of a polysubstituted thiophene ring using the Gewald aminothiophene synthesis, followed by subsequent functional group transformations. An alternative, though potentially more complex route for this specific substitution pattern, is the Fiesselmann thiophene synthesis.

Primary Recommended Pathway: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component condensation that provides a direct route to highly functionalized 2-aminothiophenes.[6][7] This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8] By carefully selecting the starting ketone, we can precisely install the desired alkyl substituent at the 4-position of the thiophene ring. For the synthesis of 4-ethylthiophene derivatives, butan-2-one is the ketone of choice.

The overall synthetic workflow based on the Gewald reaction is depicted below:

O S, Base // || CH3-C-CH2-CH3 + NC-CH2-COOEt ---> EtOOC-C-C-NH2 | | C=C-CH3 | CH2-CH3

EtOOC-C-C-NH2 1. NaNO2, H2SO4 | | ---> EtOOC-C-CH C=C-CH3 | | | C=C-CH3 CH2-CH3 | CH2-CH3

EtOOC-C-CH 1. NaOH, EtOH/H2O | | ---> HOOC-C-CH C=C-CH3 | | | C=C-CH3 CH2-CH3 | CH2-CH3

Figure 2: General scheme of the Fiesselmann thiophene synthesis.

For the synthesis of the target molecule, this would require a starting alkyne with an ethyl group at the appropriate position, which may need to be synthesized separately, adding to the overall step count compared to the more convergent Gewald approach.

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound and its derivatives, key intermediates for drug discovery and development. The Gewald reaction, in particular, offers a highly efficient and modular approach to constructing the thiophene core with the desired substitution pattern. Subsequent deamination and hydrolysis steps are standard transformations that can be reliably performed to yield the final carboxylic acid.

These application notes are intended to serve as a foundational guide for researchers. Further derivatization of the carboxylic acid moiety, for example, through amide coupling, can open up avenues to a wide array of novel compounds for biological screening. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new therapeutic agents.

References

- Alqasoumi, S. I., et al. (2009). Synthesis and biological screening of some novel thieno[2,3-d]pyrimidine derivatives. Saudi Pharmaceutical Journal, 17(3), 247-253.

- Bernstein, J., et al. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

-

Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis is a name reaction in organic chemistry that allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid and its derivatives under the presence of a base. Wikipedia. Retrieved from [Link]

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839.

- Ghorab, M. M., et al. (2006). Synthesis of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives of expected anticancer and radioprotective activity. Bioorganic & Medicinal Chemistry, 14(12), 4211-4217.

-

Ghorab, M. M., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. Retrieved from [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. Retrieved from [Link]

-

Gewald, K. (1965). The Gewald reaction is an organic reaction involving the condensation of a ketone with a α-cyanoester in the presence of elemental sulfur and base to give a poly-substituted 2-amino-thiophene. Wikipedia. Retrieved from [Link]

-

Lissavetzky, J., et al. (1992). A simple modification of the Fiesselmann procedure for the synthesis of bicyclic alkyl 3-hydroxythiophene-2-carboxylates allow higher yields in only two steps. ResearchGate. Retrieved from [Link]

-

Mamatha, D. M., et al. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]

-

Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6- carboxylic acid derivatives as NSAIDs. Retrieved from [Link]

-

Sagaama, A., & Issaoui, M. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(7), 2097. Retrieved from [Link]

-

Salimon, J., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2111. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. Retrieved from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

-

Monatshefte fuer Chemie/Chemical Monthly. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. Retrieved from [Link]

- Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Amide Coupling Reactions Using 4-Ethylthiophene-3-carboxylic Acid

Introduction: The Strategic Importance of 4-Ethylthiophene-3-carboxamides

4-Ethylthiophene-3-carboxylic acid is a valuable heterocyclic building block in modern synthetic chemistry. Its derivatives, particularly the corresponding amides, are prevalent scaffolds in medicinal chemistry and materials science. The thiophene ring serves as a versatile bioisostere for phenyl groups, offering unique electronic properties and metabolic profiles. The amide bond itself is a cornerstone of molecular structure, found in countless pharmaceuticals, natural products, and polymers due to its exceptional stability.[1]

However, the direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process at ambient temperatures, primarily due to the rapid acid-base reaction that forms an unreactive ammonium carboxylate salt.[2][3] Consequently, the activation of the carboxylic acid is essential. This guide provides a detailed examination of robust and field-proven protocols for the synthesis of amides from this compound, focusing on the mechanistic rationale behind reagent selection and reaction optimization. We will explore three widely-used coupling systems: the economical carbodiimide-based EDC/HOBt method, the highly efficient uronium salt-based HATU method, and the process-friendly phosphonic anhydride T3P® method.

Mechanistic Cornerstone: Carboxylic Acid Activation

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2] This is achieved by reacting the acid with a coupling reagent to form a highly electrophilic "active ester" intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the activated leaving group. The choice of coupling reagent dictates the nature of this active intermediate and influences reaction efficiency, scope, and potential side reactions like racemization in chiral substrates.

Caption: General workflow for amide bond formation.

Protocol 1: The Workhorse Method Using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct via aqueous workup.[4] It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization of chiral substrates.[5]

Mechanism of Action

The reaction proceeds through a two-stage activation. First, the carboxylic acid adds to the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt intercepts this reactive species to form a more stable HOBt-active ester. The amine then displaces HOBt to form the thermodynamically stable amide bond.[4]

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Experimental Protocol: EDC/HOBt

| Reagent/Material | Molar Eq. | Notes |

| This compound | 1.0 | Starting material. |

| Amine (Primary or Secondary) | 1.1 - 1.2 | A slight excess ensures complete consumption of the acid. |

| EDC·HCl (EDAC) | 1.2 - 1.5 | Water-soluble carbodiimide. |

| HOBt (1-Hydroxybenzotriazole) | 1.2 - 1.5 | Additive to improve yield and suppress side reactions. |

| N,N-Diisopropylethylamine (DIPEA) or Et₃N | 2.0 - 3.0 | Non-nucleophilic base. |

| Anhydrous Solvent (DMF or DCM) | - | Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolve the mixture in anhydrous DMF or DCM (approx. 0.2-0.5 M concentration).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Add DIPEA (2.5 eq) dropwise to the cooled solution.

-